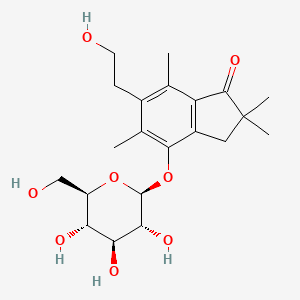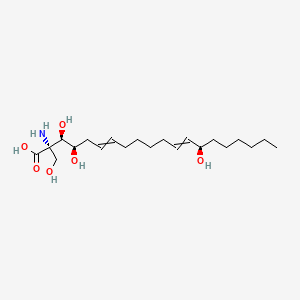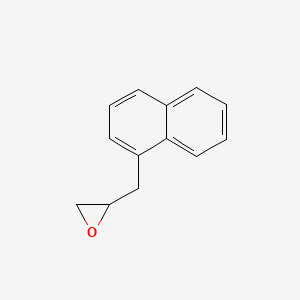
1-Naphthylpropylene oxide
Übersicht
Beschreibung
1-Naphthylpropylene oxide is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.23 g/mol . The IUPAC name for this compound is 2-(naphthalen-1-ylmethyl)oxirane .
Synthesis Analysis
The synthesis of similar compounds like propylene oxide has been studied extensively. For instance, a novel chemical looping approach for propan-1-ol production from propylene was investigated . Silver- and gold-based catalysts were prepared, with SrFeO3−δ perovskite as a catalyst support .Molecular Structure Analysis
The molecular structure of 1-Naphthylpropylene oxide is represented by the Canonical SMILES: C1C(O1)CC2=CC=CC3=CC=CC=C32 . The InChI of 1-Naphthylpropylene oxide is InChI=1S/C13H12O/c1-2-7-13-10(4-1)5-3-6-11(13)8-12-9-14-12/h1-7,12H,8-9H2 .Wissenschaftliche Forschungsanwendungen
Environmental Restoration and Green Chemistry : Directed evolution of toluene ortho-monooxygenase (TOM) in Burkholderia cepacia G4 showed enhanced activity for chlorinated ethenes and naphthalene oxidation. This is significant for environmental restoration and green chemistry applications, as it facilitates the degradation of trichloroethylene, a common groundwater contaminant, and the synthesis of 1-naphthol, an important chemical manufacturing intermediate (Canada et al., 2002).
Oxidative Cracking in Chemical Processing : Research on steam oxidative cracking of 1-methyl naphthalene using nickel-containing mixed oxide catalysts reveals the significance of this process in enhancing the carbon selectivity of liquid products, which is crucial in chemical processing (Do & Shin, 2019).
Genotoxicity Studies : A study on the DNA strand breaks in liver for various aliphatic epoxides, including 1-naphthylpropylene oxide, highlights its role in genotoxicity research. This research is crucial in understanding the potential health risks of exposure to such compounds (Giri et al., 1990).
Polymer Science : The impact of additives like 1-benzoyl-2-naphthol on the photo-oxidation rate of polypropylene was investigated. Such studies are valuable in developing materials with improved stability and longevity (Bentley & McKellar, 1976).
Food Packaging Safety : A study on the partition coefficients of model migrants between polyethylene, polypropylene, and nanocomposite polypropylene highlights the importance of understanding migrant behavior in food packaging materials for safety assessments (Otero-Pazos et al., 2016).
Environmental Engineering : The pre-concentration of 1-naphthol on multiwalled carbon nanotubes/iron oxides and its subsequent ozone degradation offers insights into methods for industrial wastewater treatment and recycling of adsorbents (Wang et al., 2015).
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylmethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-2-7-13-10(4-1)5-3-6-11(13)8-12-9-14-12/h1-7,12H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWOPZBLNKPZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988587 | |
| Record name | 2-[(Naphthalen-1-yl)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthylpropylene oxide | |
CAS RN |
68884-32-2 | |
| Record name | 1-Naphthylpropylene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068884322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Naphthalen-1-yl)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



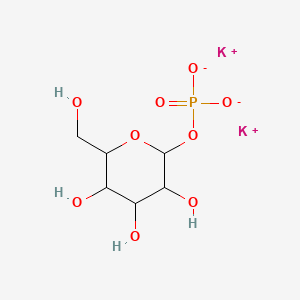
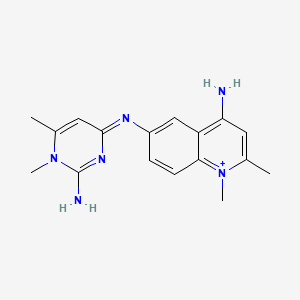
![2-[Dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1195590.png)
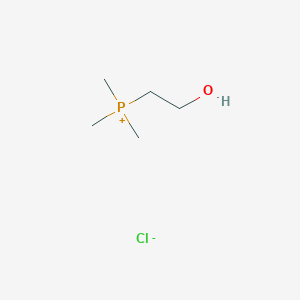
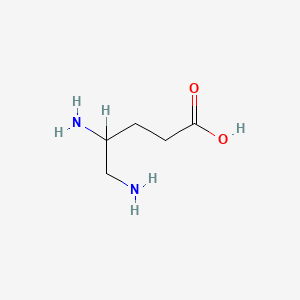
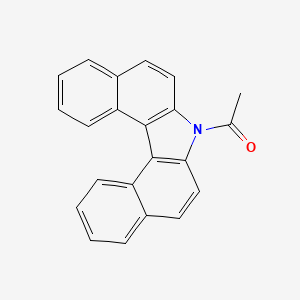
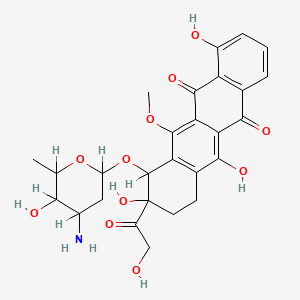
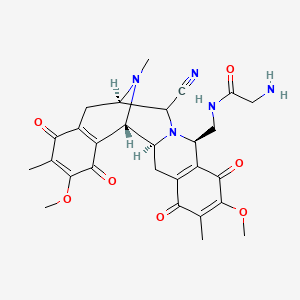
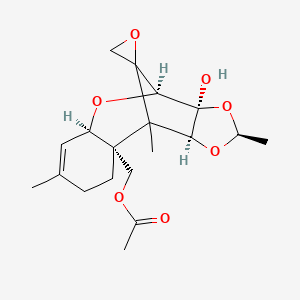

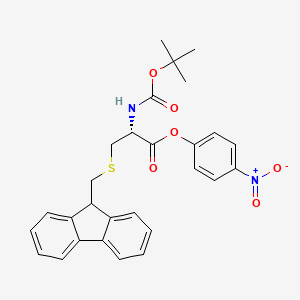
![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)
